![molecular formula C13H11N3O B2917053 2-{4-[(5-Aminopyridin-2-yl)oxy]phenyl}acetonitrile CAS No. 875703-46-1](/img/structure/B2917053.png)
2-{4-[(5-Aminopyridin-2-yl)oxy]phenyl}acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[(5-Aminopyridin-2-yl)oxy]phenyl}acetonitrile is a chemical compound with the molecular formula C13H11N3O and a molecular weight of 225.25 g/mol . This compound is characterized by the presence of an aminopyridinyl group linked to a phenylacetonitrile moiety through an ether linkage.
Métodos De Preparación
The synthesis of 2-{4-[(5-Aminopyridin-2-yl)oxy]phenyl}acetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-aminopyridine and 4-hydroxybenzyl cyanide.
Ether Formation: The 5-aminopyridine is reacted with 4-hydroxybenzyl cyanide in the presence of a suitable base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide) to form the ether linkage.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and scalability .
Análisis De Reacciones Químicas
2-{4-[(5-Aminopyridin-2-yl)oxy]phenyl}acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings . Major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
2-{4-[(5-Aminopyridin-2-yl)oxy]phenyl}acetonitrile has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biochemical Research: The compound is employed in studies related to enzyme inhibition, receptor binding, and protein interactions.
Material Science: It is utilized in the development of advanced materials, such as polymers and nanomaterials, with specific properties.
Environmental Research: The compound is investigated for its potential use in environmental monitoring and remediation.
Mecanismo De Acción
The mechanism of action of 2-{4-[(5-Aminopyridin-2-yl)oxy]phenyl}acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopyridinyl group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The phenylacetonitrile moiety may contribute to the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
2-{4-[(5-Aminopyridin-2-yl)oxy]phenyl}acetonitrile can be compared with similar compounds, such as:
2-{4-[(5-Hydroxypyridin-2-yl)oxy]phenyl}acetonitrile: This compound has a hydroxyl group instead of an amino group, which may affect its reactivity and biological activity.
2-{4-[(5-Methylpyridin-2-yl)oxy]phenyl}acetonitrile: The presence of a methyl group can influence the compound’s steric and electronic properties, leading to different chemical and biological behaviors.
Propiedades
IUPAC Name |
2-[4-(5-aminopyridin-2-yl)oxyphenyl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c14-8-7-10-1-4-12(5-2-10)17-13-6-3-11(15)9-16-13/h1-6,9H,7,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNBZMASKPMILV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)OC2=NC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2',2'-Difluoro-3'-(propan-2-yl)-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride](/img/structure/B2916971.png)
![6-Chloro-3-(1,1,2,2,3,3,3-heptafluoropropyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2916972.png)

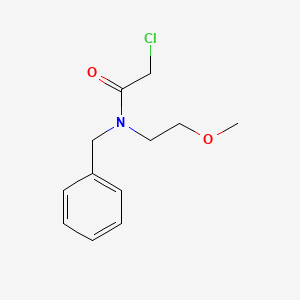
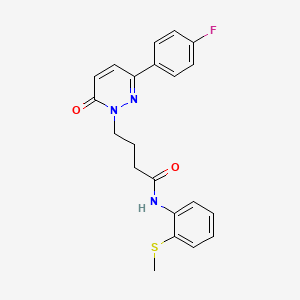
![N'-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}benzenesulfonohydrazide](/img/structure/B2916979.png)
![3-oxo-N-(pyridin-2-ylmethyl)-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2916980.png)
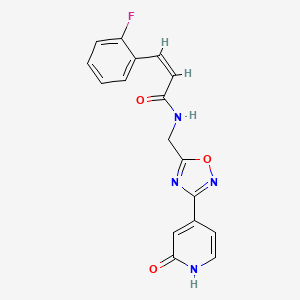
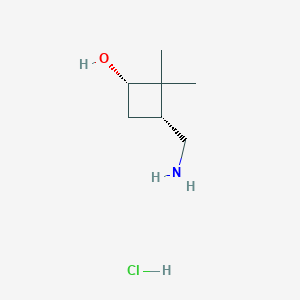
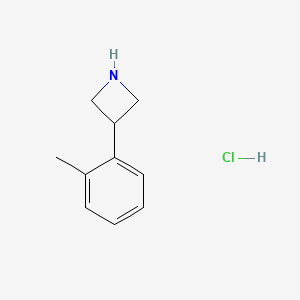
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2916989.png)
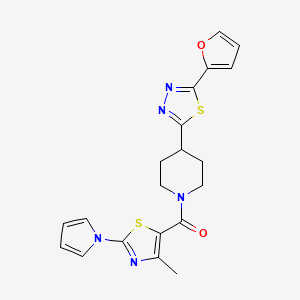
![3-methyl-1-(2-phenylethenesulfonyl)-1H,2H,3H-pyrido[2,3-b][1,4]oxazine](/img/structure/B2916991.png)

